molecular formula C21H20O6 B11927025 (1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate

(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate

Katalognummer: B11927025
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: GLFLRBKSXNCOCF-UMMCAFOLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-[(1R,3R,4R,5R)-4-(Benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate is a high-purity chemical reagent intended for research and development purposes. This compound features a complex, polyoxygenated bicyclo[3.1.0]hexane core structure, a scaffold of significant interest in medicinal and synthetic chemistry. Compounds with similar bicyclic frameworks and benzoyl ester functionalities have been investigated for various biological activities, suggesting this molecule's potential utility as a key intermediate in synthetic organic chemistry or for exploring structure-activity relationships in drug discovery programs. Researchers can utilize this compound for developing novel synthetic methodologies, as a building block for more complex molecular architectures, or for biochemical profiling. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C21H20O6

Molekulargewicht

368.4 g/mol

IUPAC-Name

[(1R,3R,4R,5R)-3-[(1S)-1-benzoyloxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate

InChI

InChI=1S/C21H20O6/c1-13(24-18(22)14-9-5-3-6-10-14)16-17(21(2)20(25-16)27-21)26-19(23)15-11-7-4-8-12-15/h3-13,16-17,20H,1-2H3/t13-,16+,17+,20+,21+/m0/s1

InChI-Schlüssel

GLFLRBKSXNCOCF-UMMCAFOLSA-N

Isomerische SMILES

C[C@@H]([C@@H]1[C@H]([C@@]2([C@H](O1)O2)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Kanonische SMILES

CC(C1C(C2(C(O1)O2)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Introduction of the Benzoyloxy Group

The benzoyloxy moiety at the C4 position requires selective esterification. Patent WO2004099117A1 details a method for producing benzoates via esterification of benzoic acid derivatives with alcohols under catalytic conditions. Key steps include:

  • Catalytic System : Tin(II) oxide (SnO) and phosphorus-based catalysts enable efficient esterification. The tin oxide is added incrementally, with optimal temperatures between 150°C and 190°C to prevent side reactions.

  • Vacuum Distillation : Excess alcohol is removed under reduced pressure (≈200 mbar) to shift the equilibrium toward ester formation, achieving near-complete conversion.

For the target compound, this protocol could be adapted to esterify a hydroxylated bicyclic intermediate with benzoyl chloride. The stereochemical integrity of the C4 position must be preserved, necessitating mild conditions to avoid epimerization.

Methyl Group Installation

The C5 methyl group likely originates from a precursor such as 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer), which has been used in analogous syntheses. Reductive alkylation or Grignard addition could introduce the methyl group early in the synthesis, followed by bicyclization to lock the stereochemistry.

Esterification of the Ethanol Side Chain

The ethyl benzoate side chain at the C1 position is introduced via a two-step process:

  • Alcohol Activation : The primary alcohol of the bicyclic intermediate is activated using a reagent such as thionyl chloride (SOCl₂) or tosyl chloride (TsCl).

  • Esterification : The activated intermediate reacts with benzoic acid in the presence of a tin(II) oxide catalyst. Patent WO2004099117A1 reports that SnO enables high-yield esterification under vacuum, with temperatures up to 220°C.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures are purified via silica gel chromatography using gradients of ethyl acetate and hexanes. For stereoisomeric byproducts, chiral stationary phases may be required.

Spectroscopic Analysis

  • ¹H NMR : Diagnostic signals include the benzoyloxy aromatic protons (δ 7.8–8.1 ppm) and the bicyclic methyl group (δ 1.2–1.5 ppm).

  • ¹³C NMR : The carbonyl carbons of the ester groups resonate at δ 165–170 ppm.

Challenges and Optimization Opportunities

  • Stereochemical Drift : High-temperature steps risk epimerization at chiral centers. Mitigation strategies include using bulky protecting groups and low-temperature esterification.

  • Catalyst Poisoning : Residual moisture or oxygen can deactivate Lewis acid catalysts. Rigorous anhydrous conditions are essential.

  • Yield Limitations : The multi-step synthesis may suffer from cumulative yield losses. Flow chemistry could improve efficiency by enabling continuous processing.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(1S)-1-[(1R,3R,4R,5R)-4-(Benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethylbenzoat kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Carbonsäuren oder Ketonen führt.

    Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Estergruppen in Alkohole umwandeln.

    Substitution: Nucleophile Substitutionsreaktionen können an der Benzoyloxygruppe auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)

    Reduktion: Lithiumaluminiumhydrid (LiAlH₄), Natriumborhydrid (NaBH₄)

    Substitution: Nucleophile wie Hydroxidionen (OH⁻), Amine (NH₂R)

Hauptprodukte

    Oxidation: Carbonsäuren, Ketone

    Reduktion: Alkohole

    Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (1S)-1-[(1R,3R,4R,5R)-4-(Benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethylbenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre katalytische Aktivität blockiert. Darüber hinaus kann sie mit Zellmembranen interagieren, ihre Permeabilität verändern und zelluläre Prozesse beeinflussen.

Wirkmechanismus

The mechanism of action of (1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with two structurally related molecules from the provided evidence (Table 1).

Table 1: Structural and Functional Comparison

Property Target Compound (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate ((1R,2S,3R,4S,5R)-3-(6-Benzamido-9H-purin-9-yl)-4-(benzyloxy)-5-hydroxy-2-nitrocyclopentyl)methyl benzoate
Core Structure 2,6-Dioxabicyclo[3.1.0]hexane Tetrahydrofuran (oxolan) Nitro-substituted cyclopentane with purine
Substituents 4-Benzoyloxy, 5-methyl, (1S)-1-ethyl benzoate 2-Benzoyloxymethyl, 4-hydroxy-4-methyl, 5-keto 6-Benzamido purine, 4-benzyloxy, 2-nitro, methyl benzoate
Molecular Formula Not explicitly provided (inferred: ~C₂₃H₂₂O₇) C₂₀H₁₈O₇ C₃₂H₂₈N₆O₇
Molecular Weight ~410 (estimated) 370.4 608.6
Functional Groups Benzoyloxy, ethyl benzoate, ether Benzoyloxy, hydroxyl, ketone Benzamido purine, benzyloxy, nitro, hydroxyl, benzoate
LogP (Lipophilicity) Moderate (estimated based on benzoyl groups) Not reported 4.29
Reported Applications Likely synthetic intermediate or bioactive scaffold Laboratory chemical (research use) Pharmaceutical research (nucleoside analog)

Key Observations

Structural Complexity: The target compound’s bicyclo[3.1.0]hexane system imposes significant steric constraints compared to the monocyclic oxolan in and the nitrocyclopentane in . This rigidity may enhance its stability in biological systems.

Functional Group Diversity :

  • Both the target and the oxolan derivative share benzoyloxy/benzoate moieties, which are common in prodrug designs. However, includes a ketone group, which may confer reactivity in synthetic pathways.
  • The compound in integrates a benzamido-purine group, linking it to nucleoside analog research (e.g., antiviral or anticancer agents) .

The target compound’s LogP is expected to be lower (~3–4) due to fewer aromatic substituents.

Synthetic Challenges :

  • The bicyclic framework of the target compound may require advanced stereocontrolled synthesis (e.g., cyclopropanation or ring-closing metathesis), whereas the oxolan derivative could be synthesized via simpler esterification or oxidation steps.
  • The nitro and purine groups in suggest multistep functionalization, possibly involving protecting-group strategies .

Research Implications

  • Drug Design : Its bicyclic core could serve as a scaffold for targeting enzymes or receptors requiring rigid, hydrophobic binding pockets.
  • Material Science : Benzoate esters in such systems may stabilize polymers or coatings.
  • Safety Profile : Analogous to , the target compound likely requires careful handling (e.g., avoiding inhalation or dermal contact) due to ester reactivity .

Further studies are needed to elucidate its physical properties (e.g., melting point, solubility) and biological activity.

Biologische Aktivität

(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic uses.

Structural Characteristics

The compound features a bicyclic structure with multiple functional groups, including a benzoyloxy moiety and a dioxabicyclohexane ring. Its molecular formula is C21H20O6, with a molecular weight of 368.4 g/mol. The unique stereochemistry and functional group arrangement contribute to its reactivity and biological activity.

Property Value
Molecular FormulaC21H20O6
Molecular Weight368.4 g/mol
IUPAC Name[(1R,3R,4R,5R)-3-[(1S)-1-benzoyloxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate
InChI KeyGLFLRBKSXNCOCF-UMMCAFOLSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, effectively blocking their catalytic activity.
  • Cell Membrane Interaction : It can alter cellular membrane permeability, affecting various cellular processes and signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may possess anti-inflammatory properties by modulating inflammatory pathways.
  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacteria and fungi.

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when administered at doses of 10 mg/kg body weight.

Study 2: Antimicrobial Properties

Another study assessed the antimicrobial activity of the compound against various pathogens. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Toxicity Profile

The toxicity profile of this compound was evaluated through acute toxicity tests in rodents. The compound exhibited low toxicity with no observed adverse effects at doses up to 200 mg/kg.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to achieve high stereochemical purity?

  • Methodological Answer : Synthesis optimization requires strict control of reaction parameters such as temperature (e.g., maintaining 0–5°C for sensitive steps), solvent selection (dichloromethane or acetonitrile for solubility and stability), and stoichiometric ratios of benzoyl chloride during benzoylation steps. Protecting groups may be employed to preserve stereochemistry, as seen in similar bicyclic ester syntheses . Chiral chromatography (e.g., HPLC with chiral stationary phases) or NMR analysis using chiral shift reagents can validate enantiomeric purity .

Q. What analytical techniques are most reliable for structural characterization of this bicyclic ester?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 370.4 g/mol for related compounds). Stereochemical assignments require 2D NMR (COSY, NOESY) to resolve overlapping signals in the bicyclic framework. X-ray crystallography is critical for absolute configuration determination, especially given the compound’s fused oxabicyclo[3.1.0]hexane and benzoate moieties .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work under fume hoods to prevent inhalation of vapors. Store in airtight containers in dry, ventilated areas, and avoid ignition sources due to electrostatic risks. Spills should be contained with inert absorbents (e.g., sand) and disposed via licensed waste management .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and biological interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO/LUMO orbitals) to predict nucleophilic/electrophilic sites. Molecular docking studies (using software like AutoDock Vina) model interactions with biological targets (e.g., viral proteases) based on the benzoate group’s hydrogen-bonding potential. QSPR models correlate structural features (e.g., logP, polar surface area) with pharmacokinetic behavior .

Q. What strategies resolve contradictions in toxicity and stability data for this compound?

  • Methodological Answer : Discrepancies in toxicity profiles (e.g., missing LD50 data) require in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (rodent models). Stability under varying pH and temperature can be assessed via accelerated degradation studies (HPLC monitoring). Conflicting bioactivity data may arise from impurities; thus, orthogonal purification (e.g., recrystallization + column chromatography) is critical .

Q. How does the compound’s stereochemistry influence its mechanism of action in antiviral studies?

  • Methodological Answer : Enantiomer-specific activity can be tested using cell-based assays (e.g., plaque reduction in HSV-1). Modifying the benzoyloxy group’s position (e.g., replacing with fluorobenzoyl) and comparing IC50 values reveals structure-activity relationships. Competitive binding assays (e.g., surface plasmon resonance) identify target engagement, such as inhibition of viral polymerase .

Q. What advanced techniques validate enantiomeric purity for regulatory submissions?

  • Methodological Answer : Chiral stationary-phase HPLC with polarimetric detection ensures >99% enantiomeric excess (ee). Vibrational circular dichroism (VCD) provides complementary stereochemical confirmation. For industrial-scale batches, process analytical technology (PAT) tools (e.g., in-line FTIR) monitor real-time synthesis to minimize racemization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.